molecular formula C17H23N3O3 B2412686 Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate CAS No. 1202899-29-3

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate

Cat. No. B2412686
CAS RN: 1202899-29-3
M. Wt: 317.389
InChI Key: ZJPRNEZWJYWAPM-UHFFFAOYSA-N
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Description

“Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate” is a chemical compound with the linear formula C17H23N3O3 . It is also known by its CAS Number: 1202899-29-3 .


Synthesis Analysis

The synthesis of “this compound” involves a multi-step pathway . One of the steps involves heating a suspension of the compound and iron powder in acetic acid under reflux for 1.5 hours .


Molecular Structure Analysis

The molecular weight of “this compound” is 317.39 . The compound was characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H and 13C NMR .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 194 - 196°C .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Activity of Pyridine Derivatives : A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of pyridine derivatives, including compounds related to Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate, which exhibited variable and modest antimicrobial activity against certain bacteria and fungi strains (Patel, Agravat, & Shaikh, 2011).

  • Nootropic Agents Synthesis : Valenta et al. (1994) synthesized 1,4-Disubstituted 2-Oxopyrrolidines, related to this compound, and evaluated them for nootropic (cognitive enhancing) activity (Valenta, Urban, Taimr, & Polívka, 1994).

  • Inhibitors for Mycobacterium tuberculosis : Jeankumar et al. (2013) designed a series of thiazole-aminopiperidine hybrid analogues, including compounds structurally similar to this compound, as inhibitors for Mycobacterium tuberculosis (Jeankumar et al., 2013).

  • Anti-bacterial Study of N-substituted Derivatives : A study by Khalid et al. (2016) involved synthesizing N-substituted derivatives related to this compound, which exhibited moderate to significant antibacterial activity (Khalid et al., 2016).

Pharmacological Synthesis

  • Asymmetric Synthesis for Proteinkinase Inhibitor : Hao et al. (2011) explored the asymmetric synthesis of compounds including CIS-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate related to this compound, suggesting potential for industrial application (Hao, Liu, Zhang, & Chen, 2011).

  • Renin Inhibitors Synthesis : Mori et al. (2012) identified compounds structurally similar to this compound as potent renin inhibitors with favorable pharmacokinetic and pharmacodynamic profiles (Mori et al., 2012).

Synthesis for Biological Applications

  • Synthesis of New Pyridine Derivatives : Patel and Agravat (2007) synthesized benzothiazoles and pyridine derivatives, showing relevance to the synthesis of this compound, and evaluated their antibacterial and antifungal activities (Patel & Agravat, 2007).

  • Antimicrobial Activity of Novel Compounds : Vankadari et al. (2013) synthesized new pyridine derivatives, including compounds similar to this compound, showing significant antibacterial and moderate antifungal activity (Vankadari et al., 2013).

  • Palladium-catalyzed Synthesis for Medicinal Chemistry : Magano et al. (2014) demonstrated the palladium-catalyzed CH functionalization in synthesizing compounds including this compound, relevant for medicinal chemistry applications (Magano, Kiser, Shine, & Chen, 2014).

  • Synthesis of Novel Annelated 2-Oxopiperazines : Research by Svetlana et al. (2015) involved the synthesis of novel annelated 2-Oxopiperazines, including derivatives similar to this compound (Svetlana, Mikhajlovna, Medvedevat, Safarovich, & Shikhaliev, 2015).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Mode of Action

Similar compounds have been shown to exhibit anti-acetylcholinesterase activity , suggesting that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Based on its potential anti-acetylcholinesterase activity , it could be hypothesized that this compound might influence cholinergic neurotransmission, which plays a crucial role in memory and cognition.

Result of Action

If the compound does exhibit anti-acetylcholinesterase activity , it could potentially increase acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.

properties

IUPAC Name

benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-16-12-18-8-11-20(16)15-6-9-19(10-7-15)17(22)23-13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPRNEZWJYWAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNCC2=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1202899-29-3
Record name benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate
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